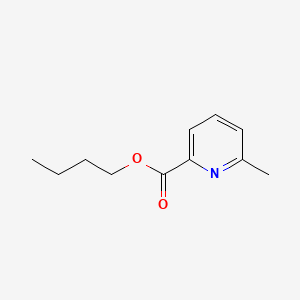

Butyl 6-methylpyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 6-methylpyridine-2-carboxylate is an organic compound with the molecular formula C11H15NO2. It is a derivative of pyridine, specifically a butyl ester of 6-methylpyridine-2-carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methylpyridine-2-carboxylate typically involves the esterification of 6-methylpyridine-2-carboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

6-methylpyridine-2-carboxylic acid+butanolacid catalystbutyl 6-methylpyridine-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products

Hydrolysis: 6-methylpyridine-2-carboxylic acid and butanol.

Reduction: Butyl 6-methylpyridine-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Butyl 6-methylpyridine-2-carboxylate has been investigated for its role in drug design, particularly as a scaffold for developing selective inhibitors of neuronal nitric oxide synthase (nNOS). Such inhibitors have potential therapeutic applications in neurodegenerative diseases . The compound's structural attributes allow it to engage in significant interactions with biological targets, facilitating the design of new pharmacological agents.

Antibody-Directed Enzyme Prodrug Therapy

The compound has been explored in the context of antibody-directed enzyme prodrug therapy (ADEPT), a targeted cancer treatment strategy. Here, it serves as a prodrug that can be activated by specific enzymes linked to monoclonal antibodies, enhancing therapeutic efficacy while minimizing systemic toxicity . This application underscores its importance in advancing cancer treatment methodologies.

Pesticide Development

Research indicates that derivatives of 6-methylpyridine-2-carboxylic acid, including this compound, can be utilized in the development of novel pesticides. These compounds exhibit herbicidal properties that can be tailored to target specific weeds while minimizing environmental impact . This application is crucial for sustainable agricultural practices.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of various complex organic molecules. Its ability to undergo diverse chemical reactions makes it valuable in synthetic organic chemistry. For instance, it can be employed in condensation reactions to form bicyclic compounds with potential biological activity .

Data Tables

Case Study 1: Neurodegenerative Therapeutics

A study focusing on the design and synthesis of selective nNOS inhibitors highlighted the utility of this compound as a lead compound. The results demonstrated its efficacy in reducing neurodegeneration markers in vitro, suggesting its potential for further development into therapeutic agents .

Case Study 2: Herbicidal Efficacy

Field trials conducted on herbicides derived from pyridine carboxylic acids showed that formulations including this compound effectively controlled weed populations with minimal phytotoxicity to crops. This case underscores its application in sustainable agriculture .

Mechanism of Action

The mechanism of action of butyl 6-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

6-methylpyridine-2-carboxylic acid: The parent acid of butyl 6-methylpyridine-2-carboxylate.

Ethyl 6-methylpyridine-2-carboxylate: An ester with a shorter alkyl chain.

Methyl 6-methylpyridine-2-carboxylate: An ester with an even shorter alkyl chain.

Uniqueness

This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other esters of 6-methylpyridine-2-carboxylic acid. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Biological Activity

Butyl 6-methylpyridine-2-carboxylate (CAS No. 39640-52-3) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | This compound |

| InChI Key | JHBFXWFPYWWMKA-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the esterification of 6-methylpyridine-2-carboxylic acid with butanol, often catalyzed by sulfuric or hydrochloric acid. The reaction can be represented as follows:

The biological activity of this compound is attributed to its interactions with various enzymes and receptors. The ester group can be hydrolyzed to release the active acid form, which may participate in multiple biochemical pathways, potentially influencing metabolic processes and enzyme activities .

Potential Applications

- Drug Development : Its structural similarity to biologically active compounds makes it a candidate for drug development, particularly in targeting specific pathways in diseases such as cancer and neurodegenerative disorders .

- Enzyme Interaction Studies : Research indicates that this compound may interact with specific enzymes, which could lead to the development of enzyme inhibitors or activators .

- Cell Protective Actions : Some studies have highlighted compounds related to this compound showing protective effects against cellular toxicity, particularly in models involving amyloid beta peptides, which are implicated in Alzheimer's disease .

Case Studies

- Inhibitory Activity on Enzymes : A study investigated the inhibitory effects of various pyridine derivatives, including this compound, on specific enzymes linked to metabolic disorders. Results indicated significant inhibition rates that suggest potential therapeutic applications .

- Neuroprotective Effects : In vivo studies have demonstrated that derivatives of this compound can reverse cognitive deficits induced by neurotoxic agents in animal models, indicating a possible role in treating neurodegenerative conditions .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key differences:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ester | Potential enzyme inhibitor |

| Methyl 6-methylpyridine-2-carboxylate | Ester | Moderate biological activity |

| Ethyl 6-methylpyridine-2-carboxylate | Ester | Lower enzyme interaction |

Properties

CAS No. |

39640-52-3 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

butyl 6-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-7-5-6-9(2)12-10/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

JHBFXWFPYWWMKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC(=N1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.